AGN-201904 - 651729-53-2

AGN-201904

Catalog Number: EVT-258199
CAS Number: 651729-53-2
Molecular Formula: C25H25N3O8S2
Molecular Weight: 559.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Agn 201904 has been used in trials studying the prevention of Peptic Ulcer.
Overview

AGN-201904, also known as AGN 201904-Z, is a novel compound classified as a pro-proton pump inhibitor, which is designed to enhance the pharmacokinetic properties of traditional proton pump inhibitors. Specifically, AGN-201904 is a prodrug that is converted to omeprazole in the systemic circulation, offering improved stability in acidic environments compared to its predecessors. This compound has garnered attention for its potential applications in treating gastroesophageal reflux disease and other acid-related disorders.

Source and Classification

AGN-201904 is synthesized from a benzimidazole framework, which is a common structural motif in many pharmaceutical agents. The compound belongs to the class of proton pump inhibitors, which are widely used to reduce gastric acid secretion. Proton pump inhibitors function by irreversibly inhibiting the hydrogen/potassium ATPase enzyme system at the secretory surface of the gastric parietal cells, thereby decreasing gastric acidity.

Synthesis Analysis

Methods and Technical Details

The synthesis of AGN-201904 involves several key steps:

  1. Formation of the Benzimidazole Ring: The initial step entails the condensation of o-phenylenediamine with a carboxylic acid derivative to form a benzimidazole intermediate.
  2. Sulfinylation: The benzimidazole intermediate undergoes sulfinylation by reacting with a sulfinylating agent, introducing a sulfinyl group at the desired position.
  3. Final Modifications: Additional chemical modifications may be performed to achieve the final structure of AGN-201904, ensuring it meets specific pharmacological criteria.

The industrial production of AGN-201904 optimizes these synthetic routes for large-scale manufacturing, focusing on high yield and purity through controlled reaction conditions such as temperature and solvent choice.

Molecular Structure Analysis

Structure and Data

The molecular formula for AGN-201904 is C17H19N3O3S, with a molecular weight of approximately 345.41 g/mol. The compound features a sulfinyl group attached to the benzimidazole ring, which is crucial for its activity as a proton pump inhibitor. The structure allows for various states of protonation depending on pH, influencing its solubility and stability .

Chemical Reactions Analysis

Reactions and Technical Details

AGN-201904 can undergo several types of chemical reactions:

  • Oxidation: The sulfinyl group may be oxidized to form sulfone derivatives under specific conditions using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Conversely, the sulfinyl group can be reduced to form sulfide derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The benzimidazole ring can participate in substitution reactions with various electrophiles, including alkyl halides or acyl chlorides.

These reactions enable further derivatization of AGN-201904 for research and therapeutic applications.

Mechanism of Action

AGN-201904 operates by inhibiting the hydrogen/potassium ATPase enzyme in gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion. As a prodrug, AGN-201904 is converted into omeprazole after absorption, allowing for prolonged acid suppression compared to traditional proton pump inhibitors . Its mechanism provides effective control over intragastric acidity, particularly beneficial during nighttime when acid secretion typically peaks .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AGN-201904 exhibits several notable physicochemical properties:

  • Solubility: The compound's solubility is influenced by pH levels due to its multiple pKa values (ranging from 3.55 to 10.10), impacting its stability and absorption characteristics.
  • Stability: AGN-201904 is designed to be more stable than traditional omeprazole in acidic environments, enhancing its therapeutic efficacy .
  • Half-life: The half-life of AGN-201904-Z is reported to be longer than that of conventional proton pump inhibitors, allowing for extended duration of action and improved patient compliance .
Applications

Scientific Uses

AGN-201904 has significant potential in clinical applications related to gastroesophageal reflux disease and other acid-related disorders. Its improved stability and prolonged action make it a promising candidate for further development in therapeutic formulations aimed at providing effective acid suppression with fewer side effects compared to existing treatments . Additionally, research into AGN-201904 continues to explore its efficacy against nocturnal acid breakthrough, which remains a challenge in managing gastroesophageal reflux disease symptoms .

Properties

CAS Number

651729-53-2

Product Name

AGN-201904

IUPAC Name

2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetic acid

Molecular Formula

C25H25N3O8S2

Molecular Weight

559.6 g/mol

InChI

InChI=1S/C25H25N3O8S2/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30/h5-12H,13-14H2,1-4H3,(H,29,30)

InChI Key

PPCGSVWOZKNPCX-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC

Solubility

Soluble in DMSO

Synonyms

AGN 201904
AGN 201904-Z
AGN-201904
AGN-201904-Z
AGN201904
AGN201904-Z

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.